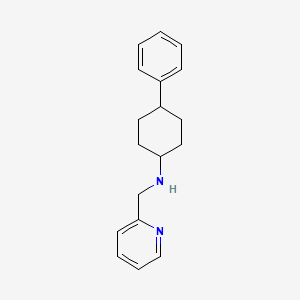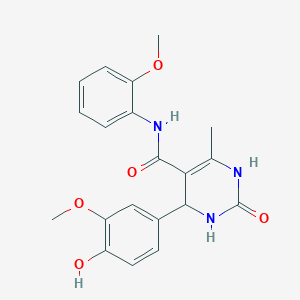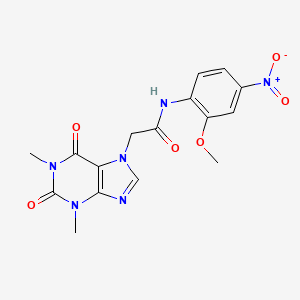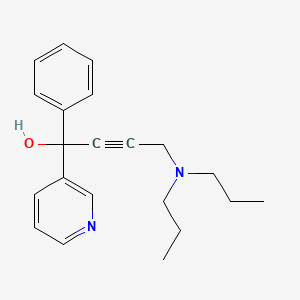
(4-phenylcyclohexyl)(2-pyridinylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-phenylcyclohexyl)(2-pyridinylmethyl)amine, also known as PCPyM, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a derivative of phencyclidine (PCP) and has been used in scientific research to investigate its mechanism of action and physiological effects.
作用机制
The exact mechanism of action of (4-phenylcyclohexyl)(2-pyridinylmethyl)amine is not fully understood, but it is thought to involve modulation of the NMDA receptor and sigma-1 receptor. (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has been shown to increase the release of glutamate, an excitatory neurotransmitter, which may contribute to its effects on learning and memory.
Biochemical and Physiological Effects:
(4-phenylcyclohexyl)(2-pyridinylmethyl)amine has been shown to have a range of physiological effects in animal studies. It has been reported to have analgesic properties, reducing pain perception in rats. (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has also been shown to have anxiolytic effects, reducing anxiety-like behavior in mice. Additionally, (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has been shown to have neuroprotective effects, reducing cell death in brain cells exposed to oxidative stress.
实验室实验的优点和局限性
One advantage of using (4-phenylcyclohexyl)(2-pyridinylmethyl)amine in lab experiments is its relatively high affinity for the NMDA receptor and sigma-1 receptor. This makes it a useful tool for investigating the function of these receptors in various physiological processes. However, one limitation is that (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
未来方向
There are several potential future directions for research on (4-phenylcyclohexyl)(2-pyridinylmethyl)amine. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of (4-phenylcyclohexyl)(2-pyridinylmethyl)amine and its effects on various physiological processes. Finally, there is potential for the development of new compounds based on the structure of (4-phenylcyclohexyl)(2-pyridinylmethyl)amine that may have improved pharmacological properties.
合成方法
The synthesis of (4-phenylcyclohexyl)(2-pyridinylmethyl)amine involves the reaction of 4-phenylcyclohexanone with 2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then purified using chromatography techniques to obtain the final compound.
科学研究应用
(4-phenylcyclohexyl)(2-pyridinylmethyl)amine has been used in scientific research to investigate its potential as a ligand for various receptors in the central nervous system. It has been shown to have affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has also been used in studies on the sigma-1 receptor, which is involved in various physiological processes such as pain perception and neuroprotection.
属性
IUPAC Name |
4-phenyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-2-6-15(7-3-1)16-9-11-17(12-10-16)20-14-18-8-4-5-13-19-18/h1-8,13,16-17,20H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMZRZQVBAUPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![allyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5134073.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide](/img/structure/B5134081.png)

![4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5134097.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B5134111.png)

![4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride](/img/structure/B5134131.png)


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5134139.png)
![3-{3-(4-fluorophenyl)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B5134142.png)
![2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5134144.png)
